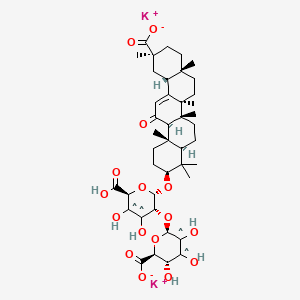
CID 156592260
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 156592260” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of CID 156592260 involves specific synthetic routes and reaction conditions. One method includes reacting 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate . This intermediate can then be further processed to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
CID 156592260 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
CID 156592260 has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: It might be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which CID 156592260 exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact molecular targets and pathways would need to be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to CID 156592260 can be identified using PubChem’s 2-D and 3-D similarity searches . These compounds share structural features and may exhibit similar chemical properties or biological activities.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and molecular geometry
Conclusion
This compound is a compound with significant potential in various scientific fields
Propriétés
Formule moléculaire |
C42H56K2O16 |
|---|---|
Poids moléculaire |
895.1 g/mol |
InChI |
InChI=1S/C42H58O16.2K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-22,24,28-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;/q;2*+1/p-2/t19-,21-,22-,24-,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1 |
Clé InChI |
CKVHCJAVIKXAKY-NPIFATTISA-L |
SMILES isomérique |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C]([C]([C@H](O6)C(=O)O)O)O)O[C@H]7[C]([C]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)[O-].[K+].[K+] |
SMILES canonique |
CC1(C2CCC3(C(C2(CCC1OC4C([C]([C](C(O4)C(=O)O)O)O)OC5[C]([C](C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B15132831.png)
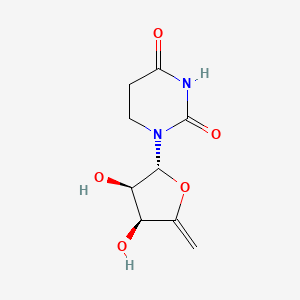
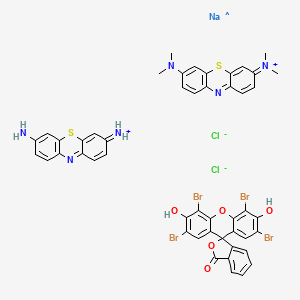
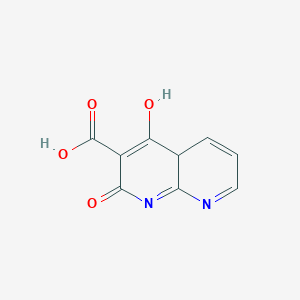

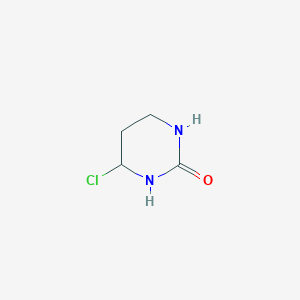
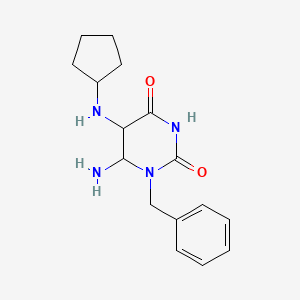
![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)


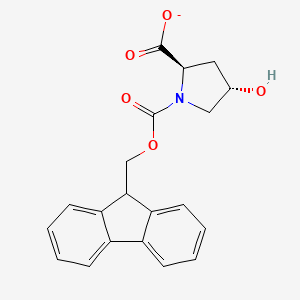

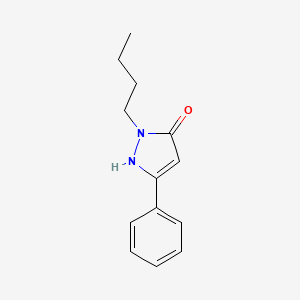
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B15132901.png)
